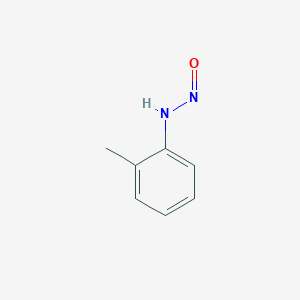
N-(2-Methylphenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)nitrous amide: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their diverse applications in organic synthesis and their presence in various industrial processes. This compound is characterized by the presence of a nitroso group attached to an amide, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)nitrous amide typically involves the reaction of 2-methylaniline with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
2-Methylaniline+Nitrous Acid→N-(2-Methylphenyl)nitrous amide+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylphenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent introduced.
Scientific Research Applications
N-(2-Methylphenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)nitrous amide involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can further react to produce different products, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function.
Comparison with Similar Compounds
N-Nitrosodimethylamine: Known for its carcinogenic properties and widespread occurrence as a contaminant.
N-Nitrosodiethylamine: Another nitrosamine with similar chemical properties and applications.
N-Nitrosomorpholine: Used in the synthesis of various organic compounds and studied for its biological activities.
Uniqueness: N-(2-Methylphenyl)nitrous amide is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties compared to other nitrosamines
Properties
CAS No. |
343929-12-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-2-3-5-7(6)8-9-10/h2-5H,1H3,(H,8,10) |
InChI Key |
YAWCUAHXEVKTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















